molecular formula C6H12AsO2 B14500141 CID 78063878

CID 78063878

Katalognummer: B14500141
Molekulargewicht: 191.08 g/mol
InChI-Schlüssel: DUYFPMTYGWITJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Butylarsanyl)acetic acid is an organoarsenic compound characterized by the presence of a butyl group attached to an arsanyl group, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Butylarsanyl)acetic acid typically involves the reaction of butylarsine with chloroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The general reaction scheme is as follows:

Butylarsine+Chloroacetic acid(Butylarsanyl)acetic acid+HCl\text{Butylarsine} + \text{Chloroacetic acid} \rightarrow \text{(Butylarsanyl)acetic acid} + \text{HCl} Butylarsine+Chloroacetic acid→(Butylarsanyl)acetic acid+HCl

Industrial Production Methods

Industrial production of (Butylarsanyl)acetic acid may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(Butylarsanyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form butylarsanyl acetic acid oxide.

    Reduction: Reduction reactions can convert it to butylarsanyl acetic acid hydride.

    Substitution: The arsanyl group can participate in substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.

Major Products

    Oxidation: Butylarsanyl acetic acid oxide.

    Reduction: Butylarsanyl acetic acid hydride.

    Substitution: Various substituted butylarsanyl acetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(Butylarsanyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Wirkmechanismus

The mechanism of action of (Butylarsanyl)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The arsanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Arsenic acid: Contains an arsenic atom bonded to oxygen atoms.

    Methylarsonic acid: Features a methyl group attached to an arsenic atom.

    Dimethylarsinic acid: Contains two methyl groups attached to an arsenic atom.

Uniqueness

(Butylarsanyl)acetic acid is unique due to the presence of a butyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds

Eigenschaften

Molekularformel

C6H12AsO2

Molekulargewicht

191.08 g/mol

InChI

InChI=1S/C6H12AsO2/c1-2-3-4-7-5-6(8)9/h2-5H2,1H3,(H,8,9)

InChI-Schlüssel

DUYFPMTYGWITJB-UHFFFAOYSA-N

Kanonische SMILES

CCCC[As]CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.